molecular formula C19H26N4O3 B4641884 ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4641884
M. Wt: 358.4 g/mol
InChI Key: MMSXPPKURCSIOR-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 4-methylphenyl group at position 6, a 4-methylpiperazine substituent at position 2, and an ethyl carboxylate ester at position 5 (Fig. 1).

Such modifications are common in medicinal chemistry to optimize pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-4-26-18(25)15-16(14-7-5-13(2)6-8-14)20-19(21-17(15)24)23-11-9-22(3)10-12-23/h5-8,15-16H,4,9-12H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSXPPKURCSIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, which are known for their pharmacological potential. The molecular formula is C20H26N4O3C_{20}H_{26}N_4O_3 with a molecular weight of approximately 370.45 g/mol. The structure includes a tetrahydropyrimidine ring substituted with a 4-methylphenyl group and a 4-methylpiperazine moiety.

Antioxidant Activity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit notable antioxidant properties. The compound was evaluated using radical scavenging assays, revealing an IC50_{50} value of 6.261 µM, indicating strong radical scavenging activity compared to standard antioxidants .

Antidiabetic Activity

The compound also showed promising results as an alpha-amylase inhibitor, which is crucial for managing diabetes by slowing carbohydrate digestion. It exhibited an IC50_{50} value of 6.539 µM in inhibiting alpha-amylase activity . This suggests that the compound may help regulate blood glucose levels.

Cytotoxicity Against Cancer Cells

In cytotoxicity assays against HepG2 liver cancer cells, the compound demonstrated significant activity with an IC50_{50} value ranging from 5.351 to 18.69 µg/mL . This indicates potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

Substituent Biological Activity IC50_{50} Value
4-MethylphenylAntioxidant6.261 µM
4-MethylpiperazineAlpha-amylase Inhibition6.539 µM
Tetrahydropyrimidine CoreCytotoxicity (HepG2)5.351 - 18.69 µg/mL

The presence of halogenated groups and the position of substituents on the aromatic rings significantly influence the biological potential of these compounds .

Case Studies and Research Findings

  • Antioxidant Studies : A study focused on synthesizing various tetrahydropyrimidine derivatives found that modifications at the para position significantly enhanced radical scavenging activity .
  • Diabetes Management : Another research highlighted the importance of piperazine moieties in enhancing enzyme inhibition properties, suggesting that structural modifications can lead to more effective antidiabetic agents .
  • Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines revealed that compounds similar to this compound showed promise in selectively targeting cancer cells while sparing normal cells .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of tetrahydropyrimidines and features a piperazine moiety, which is often associated with various biological activities. The molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, and its structure includes functional groups that may contribute to its pharmacological properties.

Pharmaceutical Applications

  • Neurokinin Receptor Modulation :
    • Research indicates that compounds similar in structure to ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate have been studied for their ability to modulate neurokinin receptors. These receptors are involved in various physiological processes, including pain perception and inflammation. Compounds targeting these receptors may provide therapeutic benefits in conditions such as chronic pain and anxiety disorders .
  • Anticancer Activity :
    • Preliminary studies have suggested that tetrahydropyrimidine derivatives exhibit anticancer properties. The structural components of this compound could potentially interfere with cancer cell proliferation or induce apoptosis. Further research is needed to elucidate the specific mechanisms involved .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the piperazine ring may enhance the compound's ability to penetrate microbial membranes, thereby exerting its effects. Investigations into the antimicrobial efficacy of this specific compound could yield valuable insights for developing new antibiotics .

Case Study 1: Neurokinin Receptor Modulators

A study published in the Journal of Medicinal Chemistry highlighted the development of neurokinin receptor modulators based on tetrahydropyrimidine structures. These compounds showed promise in preclinical models for treating anxiety and depression by modulating neurokinin signaling pathways .

Case Study 2: Anticancer Activity

A series of experiments conducted at a leading pharmaceutical research institute evaluated the anticancer potential of various tetrahydropyrimidine derivatives. This compound was included in these studies and exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 3: Antimicrobial Efficacy

Research conducted by a university microbiology department assessed the antimicrobial properties of several piperazine-containing compounds. This compound showed effective inhibition against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydropyrimidine derivatives exhibit diverse pharmacological activities, influenced by substituent variations. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidine Derivatives

Compound Name R2 R4 R5 R6 Key Properties/Activities
Target Compound (ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo...) 4-Methylpiperazin-1-yl H Ethyl carboxylate 4-Methylphenyl Enhanced solubility; unconfirmed bioactivity
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate H Phenyl Methyl carboxylate Methyl Structural analog; antibacterial studies pending
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-...-5-carboxylate monohydrate Thioxo (S) 4-Hydroxyphenyl Ethyl carboxylate Methyl Thioxo group increases hydrogen bonding; crystallographically characterized
2-Ethyl-(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-ylthio) acetate (5a) Ethylthio H Cyano Phenyl Moderate antibacterial activity (Gram-positive)
Ethyl 4-(2,4-dichlorophenyl)-...-6-[(3-methyl-4-{[4-(trifluoromethyl)phenyl]carbamoyl}piperazin-1-yl)methyl]-... 4-Trifluoromethylphenyl-carbamoyl piperazine 2,4-Dichlorophenyl Ethyl carboxylate Complex piperazine-methyl Enhanced lipophilicity; potential CNS activity

Key Observations

Substituent Effects on Bioactivity

  • The 4-methylpiperazine group in the target compound contrasts with simpler substituents (e.g., thioether in 5a or thioxo in ). Piperazine derivatives are often used to improve water solubility and modulate receptor affinity, as seen in antipsychotic and antimicrobial agents. However, the antibacterial efficacy of the target compound remains unverified, whereas analogs like 5a (with an ethylthio group) show activity against Staphylococcus aureus (MIC: 8 µg/mL).

The thioxo derivative in exhibits stronger hydrogen-bonding networks in its crystal lattice, which may correlate with improved stability.

Impact of Aromatic Substituents

  • The 4-methylphenyl group at position 6 in the target compound provides moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, 4-(2,4-dichlorophenyl) () introduces electron-withdrawing Cl groups, increasing lipophilicity and possibly enhancing blood-brain barrier penetration.

Carboxylate vs. Cyano at Position 5 The ethyl carboxylate in the target compound versus a cyano group (e.g., 5a) influences polarity and metabolic stability. Cyano groups are electron-withdrawing and may enhance electrophilic reactivity, whereas carboxylate esters are prone to hydrolysis in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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